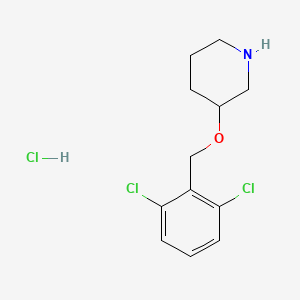

3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride

CAS No.: 1289385-64-3

Cat. No.: VC8227747

Molecular Formula: C12H16Cl3NO

Molecular Weight: 296.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289385-64-3 |

|---|---|

| Molecular Formula | C12H16Cl3NO |

| Molecular Weight | 296.6 g/mol |

| IUPAC Name | 3-[(2,6-dichlorophenyl)methoxy]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H15Cl2NO.ClH/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H |

| Standard InChI Key | FTURQRKRGHFXKA-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)OCC2=C(C=CC=C2Cl)Cl.Cl |

| Canonical SMILES | C1CC(CNC1)OCC2=C(C=CC=C2Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a 2,6-dichlorobenzyloxy group. The hydrochloride salt enhances solubility and stability, a common modification for bioactive molecules . Key structural attributes include:

-

Piperidine core: Facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects.

-

2,6-Dichlorobenzyloxy group: The electron-withdrawing chlorine atoms influence electronic distribution, potentially enhancing binding affinity in enzyme active sites .

-

Chiral center: The 3-position substitution introduces chirality, which may impact pharmacological activity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 296.63 g/mol | |

| CAS Number | 1289385-64-3 | |

| InChIKey | FTURQRKRGHFXKA-UHFFFAOYNA-N | |

| Purity | ≥95% (typical commercial grade) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a nucleophilic substitution reaction between piperidine derivatives and 2,6-dichlorobenzyl chloride under basic conditions. A generalized procedure includes:

-

Etherification: Reacting 3-hydroxypiperidine with 2,6-dichlorobenzyl chloride in the presence of a base (e.g., KCO) to form the ether linkage.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthetic Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Etherification | 2,6-Dichlorobenzyl chloride, KCO, DMF, 80°C | 65–75% |

| 2 | Hydrochloride Salt Formation | HCl (gaseous), EtO | >90% |

Scalability and Industrial Considerations

Large-scale production may employ continuous flow reactors to optimize efficiency. The use of automated systems ensures reproducibility, critical for pharmaceutical intermediates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DO): Peaks at δ 7.35–7.45 (m, 2H, aromatic H), 4.60 (s, 2H, OCH), 3.80–3.95 (m, 1H, piperidine H), 2.90–3.20 (m, 4H, piperidine H) .

-

C NMR: Signals for aromatic carbons (δ 125–135 ppm), ether oxygen-linked CH (δ 70 ppm), and piperidine carbons (δ 45–55 ppm) .

Mass Spectrometry

Pharmacological and Biochemical Applications

Use as a Synthetic Intermediate

The compound serves as a precursor in the synthesis of:

-

Anticancer agents: Piperidine derivatives are prevalent in tyrosine kinase inhibitors .

-

Central nervous system (CNS) drugs: The lipophilic benzyloxy group enhances blood-brain barrier penetration.

Future Directions

Drug Discovery

Further studies could explore:

-

Structure-activity relationships (SAR): Modifying the piperidine ring or benzyloxy group to optimize target selectivity.

-

In vivo efficacy: Testing in models of kinase-driven cancers or neurological disorders .

Green Chemistry Approaches

Developing solvent-free or catalytic methods to reduce waste in synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume